2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

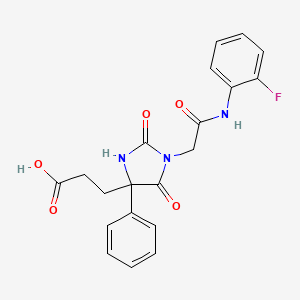

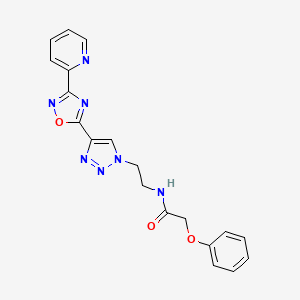

2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile, also known as ATIA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a heterocyclic organic compound that contains an imidazole ring, an allyl group, and a thioether functional group. The compound is synthesized through a multi-step process, and its unique structure has been found to exhibit various biological activities.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reagent Utilization

2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile and its derivatives are primarily used in chemical synthesis. For instance, allyl 1H-imidazole-1-carboxylate, a related compound, serves as an acylating reagent for introducing the carboxyallyl group to nucleophilic species such as amines, alcohols, and carbanions. It's used to convert carboxylic acids into allyl esters and synthesize substrates for transition metal-catalyzed allylic alkylation (Heller & Nelson, 2015).

Antimicrobial Applications

Derivatives of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile exhibit potential as antimicrobial agents. For example, a series of novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) etalons synthesized using allyl bromide and triethylamine in acetonitrile demonstrated effectiveness against microbial activities, comparable or superior to conventional medicines (Zaidi et al., 2021).

Photochemical Applications

The compound's derivatives have been explored in photochemical applications. For instance, the irradiation of urocanate esters in the presence of benzophenone in acetonitrile led to the formation of dimers with allyl urocanate yielding high yields of specific di(1H-imidazol-4-yl)cyclobutane derivatives (D’Auria & Racioppi, 1998).

Electrophilic Aminolysis

The compound and its derivatives also play a role in electrophilic aminolysis. The rates of aminolyses of methyl, isopropyl, allyl, and benzyl iodides in acetonitrile were determined, correlating nicely with the basicities, including the use of bases like imidazole (Ōae et al., 1969).

Organic Synthesis and Polymer Studies

This compound finds its use in the synthesis of organic compounds and polymers. For instance, its derivatives have been utilized in the synthesis of 2,3-disubstituted phenazin-1-amines, playing a role in a new cascade process for phenazine ring synthesis (Nguyen et al., 2014). Additionally, a novel monomer related to this compound was used for electrochemical copolymerization studies, indicating potential in electrochromic applications (Soylemez et al., 2015).

Propiedades

IUPAC Name |

2-[5-(4-methylphenyl)-1-prop-2-enylimidazol-2-yl]sulfanylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3S/c1-3-9-18-14(11-17-15(18)19-10-8-16)13-6-4-12(2)5-7-13/h3-7,11H,1,9-10H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGYIRGBXBUESL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2426418.png)

![2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2426423.png)

![3-{3-[(2-Chlorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2426424.png)

![2-[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2426428.png)

![2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid](/img/structure/B2426429.png)

![[4-Ethyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2426435.png)